molecular formula C18H17N3O6S B2872328 1-(3-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-14-4

1-(3-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2872328
CAS No.: 873811-14-4
M. Wt: 403.41
InChI Key: GNJYLGZWPQCFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17N3O6S and its molecular weight is 403.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of related compounds, such as imidazole derivatives, offer insights into the chemical properties and potential applications of the compound . For instance, the synthesis of imidazole derivatives through various chemical reactions showcases the versatility of these compounds in organic synthesis. These methods can be employed in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific structural features of the compound, such as the presence of methoxy and nitrophenyl groups, suggest its potential for targeted synthesis and functionalization in material science and organic chemistry (J. Khalafy, D. Setamdideh, & K. A. Dilmaghani, 2002; I. G. Kursakina, V. F. Starichenko, & I. Grigor’ev, 1994).

Corrosion Inhibition

The corrosion inhibition performance of novel imidazole derivatives for steel in corrosive environments highlights the potential application of similar compounds in protecting industrial materials. The presence of substituents like methoxy and nitrophenyl groups can significantly enhance the efficacy of these inhibitors, offering a pathway for the development of new, more effective corrosion inhibitors (Ambrish Singh et al., 2017).

Spectroscopic and Structural Investigation

The structural analysis of substituted imidazoles provides valuable information on the electronic and spatial configuration, which is crucial for understanding their reactivity and interaction with other molecules. Such studies are essential for the design and development of novel compounds with desired properties for applications in catalysis, molecular recognition, and as building blocks in supramolecular chemistry (S. Mohamed et al., 2015).

Advanced Material Applications

Imidazole derivatives, especially those with specific functional groups, have found applications in advanced materials, such as corrosion inhibitors, polymers with pendant radicals, and in the development of nanostructures. These compounds' unique properties, such as radical stability and ability to form specific interactions, make them suitable for creating materials with tailored properties for electronics, coatings, and nanotechnology (M. Prashanth et al., 2021; Y. Miura et al., 1993).

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-27-15-4-2-3-14(9-15)20-17-11-28(25,26)10-16(17)19(18(20)22)12-5-7-13(8-6-12)21(23)24/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJYLGZWPQCFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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